molecular formula C17H11ClN2O4 B5791830 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide CAS No. 199458-86-1

5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide

Cat. No. B5791830
CAS RN: 199458-86-1
M. Wt: 342.7 g/mol
InChI Key: MGHQLWONXNHKIB-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide, also known as CNF, is a synthetic compound that has found various applications in scientific research. This compound belongs to the family of furan-based molecules and is known for its potent biological activity.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a role in the inflammatory response. Additionally, 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been shown to inhibit the activity of certain kinases, which are involved in various signaling pathways.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). Additionally, 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has also been shown to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide in lab experiments is its potent biological activity. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a useful tool for studying these biological processes. Additionally, 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide is relatively easy to synthesize and can be obtained in large quantities. One limitation of using 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, and caution should be taken when using it in experiments.

Future Directions

There are several future directions for the study of 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide. One potential direction is the development of 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide could be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide's mechanism of action, which could lead to the development of new drugs that target similar pathways. Finally, the synthesis of new 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide derivatives could be explored to further enhance its biological activity and reduce its toxicity.

Synthesis Methods

The synthesis of 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide involves the reaction of 2-chlorobenzoyl chloride and 3-nitrobenzoyl chloride with furfurylamine in the presence of triethylamine. This reaction results in the formation of 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide, which can be purified using column chromatography. The yield of this reaction is typically around 70%.

Scientific Research Applications

5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been extensively studied for its biological activity and has found various applications in scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has also been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4/c18-14-7-2-1-6-13(14)15-8-9-16(24-15)17(21)19-11-4-3-5-12(10-11)20(22)23/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHQLWONXNHKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

199458-86-1
Record name 5-(2-CHLOROPHENYL)-N-(3-NITROPHENYL)-2-FURAMIDE
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